molecular formula C7H4ClIO2 B600001 5-Iodosalicylic acidchloride CAS No. 13589-25-8

5-Iodosalicylic acidchloride

Cat. No. B600001
CAS RN: 13589-25-8
M. Wt: 282.461
InChI Key: LFEMZINLHSGLHT-UHFFFAOYSA-N
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Patent
US06492425B1

Procedure details

5-Iodosalicylic acid (2.0 g, 7.58 mmol) in toluene was treated with SOCl2 (1.66 mL, 22.7 mmol) and catalytic DMF at reflux for 1 h. The reaction mixture was evaporated to dryness and the acid chloride used in the next step without purification.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
1.66 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:10]=[C:6]([C:7](O)=[O:8])[C:5]([OH:11])=[CH:4][CH:3]=1.O=S(Cl)[Cl:14].CN(C=O)C>C1(C)C=CC=CC=1>[I:1][C:2]1[CH:10]=[C:6]([C:7]([Cl:14])=[O:8])[C:5]([OH:11])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
IC1=CC=C(C(C(=O)O)=C1)O
Name
Quantity
1.66 mL
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the acid chloride used in the next step without purification

Outcomes

Product
Name
Type
Smiles
IC1=CC=C(C(C(=O)Cl)=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.